molecular formula C15H18N6O B2358434 N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251578-59-2

N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2358434
CAS No.: 1251578-59-2
M. Wt: 298.35
InChI Key: RCPDFSIWKMIORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine (: 1251578-59-2) is a high-purity synthetic compound offered for research purposes. It has a molecular formula of C15H18N6O and a molecular weight of 298.34 g/mol. This chemical is provided with a purity of 98% and should be stored at 2-8°C to ensure stability . Compounds based on the pyrazolo-triazine scaffold are of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that related pyrazolo-triazine and pyrazolo-pyrimidine derivatives demonstrate potent biological activities, particularly in oncology research. These analogs have shown promising cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action for such compounds often involves kinase inhibition; for instance, closely related structures have been identified as effective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and can induce apoptosis and alter cell cycle progression in cancer cells . Other studies on similar sulfonamide-containing pyrazolo[4,3-e][1,2,4]triazine derivatives have shown they can activate apoptosis pathways through caspases and modulate key proteins like p53 and Bax . This makes this compound a valuable chemical tool for researchers investigating new anticancer agents and studying cellular signaling pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-ethoxypropyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-2-22-10-6-9-16-14-13-11-17-21(15(13)19-20-18-14)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPDFSIWKMIORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The pyrazolo-triazine scaffold is typically constructed from substituted pyrazole-3-carboxylate derivatives. For example, methyl 4-nitro-1H-pyrazole-3-carboxylate serves as a common precursor, undergoing aryl functionalization via copper(II) acetate-mediated cross-coupling with arylboronic acids (e.g., phenylboronic acid for the 7-phenyl substituent). This reaction proceeds in dichloromethane (DCM) under aerobic conditions, yielding methyl 1-aryl-4-nitro-1H-pyrazole-3-carboxylate intermediates. Subsequent reduction of the nitro group to an amine is achieved using iron in ethanol/water or catalytic hydrogenation with palladium on carbon, producing methyl 4-amino-1-aryl-1H-pyrazole-3-carboxylate.

Cyclization to Form the Triazine Ring

Cyclization of the 4-aminopyrazole intermediate with carboxamide derivatives generates the triazine core. In a representative procedure, methyl 4-amino-1-phenyl-1H-pyrazole-3-carboxylate reacts with N-((1-(2-methoxyethyl)piperidin-3-yl)methyl)-2-methylbenzamide in the presence of phosphoryl trichloride (POCl₃) in dichloroethane (DCE) at 85°C. Titanium(IV) chloride (TiCl₄) further facilitates cyclization under microwave irradiation (170°C, 10 minutes), yielding the pyrazolo-triazine skeleton.

Introduction of the N-(3-Ethoxypropyl) Side Chain

Alkylation of the Triazin-4-Amine

The 4-amino group on the triazine ring undergoes nucleophilic substitution with 3-ethoxypropyl bromide. This reaction is typically conducted in anhydrous DCM or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. For instance, analogous procedures describe the alkylation of piperidin-3-ylmethanamine derivatives with 2-methoxyethyl bromide, achieving yields of 78% after purification via strong cation exchange (SCX) chromatography.

Alternative Amination Strategies

Reductive amination represents an alternative pathway. Reacting the triazin-4-amine with 3-ethoxypropanal in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature affords the target compound. This method avoids harsh alkylation conditions but requires careful pH control (pH 4–6) to optimize imine formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions exhibit pronounced solvent dependence. Dichloroethane (DCE) outperforms toluene or acetonitrile in facilitating POCl₃-mediated cyclization, likely due to its high boiling point (83°C) and compatibility with Lewis acids. Microwave-assisted synthesis reduces reaction times from 16 hours to 10 minutes while maintaining yields above 60%.

Catalytic Systems

Titanium(IV) chloride proves critical for annulation reactions, with stoichiometric amounts (1.2–2.0 equivalents) required for complete conversion. Substituting TiCl₄ with boron trifluoride diethyl etherate (BF₃·OEt₂) reduces yields by 30–40%, underscoring TiCl₄’s superior Lewis acidity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via preparative high-performance liquid chromatography (HPLC) using C18 columns and gradients of acetonitrile in ammonium hydroxide (pH 10). Strong cation exchange (SCX) chromatography effectively removes unreacted amines, eluting the product with NH₃-saturated methanol.

Spectroscopic Validation

1H NMR and mass spectrometry (MS) confirm structural integrity. Key NMR signals include:

  • A singlet at δ 3.78 ppm for the methyl ester (prior to hydrolysis).
  • Doublets at δ 4.86 ppm for the ethoxypropyl methylene group.
  • Aromatic protons between δ 7.27–8.48 ppm for the phenyl and pyrazole rings.
    MS data typically show [M+H]+ peaks matching theoretical molecular weights (e.g., m/z = 508 for analogous compounds).

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for key steps:

Step Reagents/Conditions Yield (%) Purity (HPLC)
Aryl Cross-Coupling Cu(OAc)₂, Pyridine, DCM, rt, 18 h 78 95
Nitro Reduction Fe, EtOH/H₂O, 100°C, 40 min 81 90
Cyclization POCl₃, TiCl₄, DCE, 170°C (microwave) 60 98
Alkylation 3-Ethoxypropyl bromide, Et₃N, DCM, rt 72 97

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the triazine N-4 position occurs with excess alkylating agent. Implementing slow reagent addition and stoichiometric control (1.1 equivalents of 3-ethoxypropyl bromide) minimizes this issue.

Hydrolytic Instability

The ethoxypropyl side chain is susceptible to acid-catalyzed hydrolysis. Neutral workup conditions (pH 7–8) and avoidance of aqueous acids during purification preserve product integrity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Ethyl chloroacetate: Used in the initial alkylation step.

    Hydrazine hydrate: Used to introduce pyrazole or 1,3,4-oxadiazole fragments.

    Heterocyclic thiols: Used in nucleophilic substitution reactions.

Major Products

Scientific Research Applications

Target of Action

The primary target of N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in cell cycle regulation.

Mode of Action

The compound acts as an inhibitor of CDK2 activity. By inhibiting this kinase, it disrupts the normal progression of the cell cycle, leading to cytotoxic effects on cancer cells.

This compound exhibits significant cytotoxic activity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15
HCT-116 (colon cancer)12
A549 (lung cancer)20

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Medicinal Chemistry

The compound is investigated for its potential as:

  • Antiviral Agent : Due to structural similarities to purine bases.
  • Anticancer Agent : Its ability to inhibit CDK2 makes it a target for developing new cancer therapies.
  • Antifungal Agent : Ongoing studies explore its efficacy against various fungal pathogens.

Chemical Biology

In chemical biology, this compound is used for:

  • Bioorthogonal Chemistry : It can be utilized for labeling and tracking biological molecules.

Catalysis

The compound is employed in both heterogeneous and photocatalysis due to:

  • Its rich nitrogen content.
  • High chemical stability.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The pyrazolo[3,4-d][1,2,3]triazine core distinguishes this compound from related derivatives:

  • Pyrazolo[3,4-d]pyrimidines (e.g., 13-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives): Replace the triazine ring with a pyrimidine, altering electronic distribution and hydrogen-bonding capacity .
  • Pyrrolo[2,1-f][1,2,4]triazines and imidazo[5,1-f][1,2,4]triazines : Feature fused five-membered rings (pyrrole or imidazole) instead of pyrazole, impacting planarity and steric interactions with target proteins .

Table 1: Core Structure Comparison

Compound Class Core Structure Key Features
Pyrazolo-triazine (Target) Pyrazole + triazine High rigidity, planar geometry
Pyrazolo-pyrimidine Pyrazole + pyrimidine Reduced electronegativity
Pyrrolo-triazine Pyrrole + triazine Increased solubility
Imidazo-triazine Imidazole + triazine Enhanced hydrogen-bonding capacity

Substituent Analysis

  • N-(3-ethoxypropyl) group: The ethoxypropyl chain provides moderate lipophilicity (logP ~2–3 estimated), balancing membrane permeability and aqueous solubility. Alkyl/aryl groups in patent derivatives: Patent compounds (e.g., 57-disubstituted-pyrrolo-triazines) often feature bulky substituents optimized for CFTR binding pockets, which may enhance potency but limit metabolic stability .

Table 2: Substituent Impact on Properties

Compound Substituent Solubility (Predicted) LogP (Estimated)
Target compound 3-ethoxypropyl Moderate 2.5
7-phenyl-N-(pyridin-3-ylmethyl) derivative Pyridin-3-ylmethyl Low 3.2
Patent pyrrolo-triazines Varied (e.g., halogens) Variable 1.8–4.0

Pharmacological and Functional Comparisons

Mechanism of Action

The target compound’s pyrazolo-triazine core and substituent profile suggest it may act as a CFTR potentiator , akin to patented derivatives. CFTR potentiators stabilize the open channel conformation of the CFTR protein, enhancing chloride ion transport . However, the ethoxypropyl group’s flexibility might reduce steric hindrance compared to rigid aromatic substituents in analogues like the pyridin-3-ylmethyl derivative .

Therapeutic Potential

  • CFTR-associated disorders : The patent highlights efficacy in cystic fibrosis, COPD, and pancreatitis for related compounds . The target compound’s improved solubility may enhance bioavailability in pulmonary tissues.
  • Advantages over pyridin-3-ylmethyl analogue : Reduced cytotoxicity risks due to the absence of a basic pyridine moiety, which can interfere with off-target ion channels .

Biological Activity

N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d][1,2,3]triazine core with a phenyl group at the 7-position and an ethoxypropyl group at the N-position. This unique structure is believed to contribute to its biological efficacy.

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) .

Mode of Action

The compound acts as an inhibitor of CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cytotoxic effects on cancer cells.

Cytotoxicity

This compound exhibits significant cytotoxic activity against various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15
HCT-116 (colon cancer)12
A549 (lung cancer)20

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antiviral and Antifungal Properties

In addition to its anticancer activity, preliminary studies indicate potential antiviral and antifungal properties. The structural similarity to purine bases may underlie these effects, although specific mechanisms remain to be elucidated.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption , distribution , metabolism , and excretion (ADME) properties. Studies indicate:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution with potential accumulation in tumor sites.
  • Metabolism : Primarily hepatic metabolism with several metabolites identified.
  • Excretion : Predominantly renal excretion of metabolites.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • MCF-7 Tumor Model : In a xenograft model using MCF-7 cells in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
  • Synergistic Effects : Combination therapy with standard chemotherapeutics demonstrated enhanced efficacy and reduced side effects.

Q & A

Q. What are the key synthetic pathways for N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine?

The synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and functional group transformations. A common approach includes:

  • Step 1 : Formation of the pyrazolo-triazine core via cyclization of substituted pyrazole precursors with nitrosating agents (e.g., NaNO₂ in acidic media) .
  • Step 2 : Introduction of the 3-ethoxypropylamine side chain via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .
  • Step 3 : Purification via recrystallization (e.g., acetonitrile or ethyl acetate) or column chromatography to isolate the target compound .
    Critical Parameters : Reaction temperature (80–100°C), solvent selection (DMF, THF), and catalyst loading (e.g., Pd(OAc)₂) significantly impact yield.

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • X-ray Diffraction : Resolves crystal packing and bond angles, critical for verifying the triazine-pyrazole fusion .
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C₁₉H₂₁N₇O).
    Example : In similar triazolopyrimidines, X-ray analysis revealed planar aromatic systems with dihedral angles <10° between fused rings .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions for this compound?

Density Functional Theory (DFT) and molecular docking are used to:

  • Optimize Geometry : Calculate bond lengths/angles and compare with crystallographic data .
  • Docking Studies : Simulate binding to enzymes (e.g., kinases or oxidases) using AutoDock Vina. For instance, the ethoxypropyl group may occupy hydrophobic pockets, while the triazine core hydrogen-bonds with catalytic residues .
    Validation : Compare computational binding scores with experimental IC₅₀ values from enzymatic assays .

Q. What structural modifications enhance enzymatic inhibition efficacy?

Structure-Activity Relationship (SAR) studies reveal:

  • Core Modifications : Electron-withdrawing groups (e.g., -F) on the phenyl ring increase affinity for oxidases by 2–3 fold .
  • Side Chain Flexibility : Longer alkyl chains (e.g., propyl vs. ethyl) improve membrane permeability but may reduce solubility .
  • Data Contradiction : While 3-ethoxypropyl enhances bioavailability in vitro, steric bulk can hinder target engagement in vivo, requiring balanced optimization .

Q. How do reaction conditions influence regioselectivity during synthesis?

Regioselectivity in pyrazole-triazine fusion is controlled by:

  • Temperature : Lower temperatures (0–5°C) favor nitrosation at the 4-position, minimizing byproducts .
  • Catalysts : Pd(OAc)₂ with Xantphos ligand improves coupling efficiency (>80% yield) in amination steps .
    Troubleshooting : Competing N- vs. O-alkylation can occur; use bulky bases (e.g., KOtBu) to suppress O-alkylation .

Methodological Notes

  • Contradiction Analysis : Discrepancies in bioactivity data (e.g., in vitro vs. in vivo) may arise from metabolic stability issues, necessitating prodrug strategies .
  • Experimental Design : Use fractional factorial designs to optimize solvent/catalyst combinations while minimizing trial counts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.